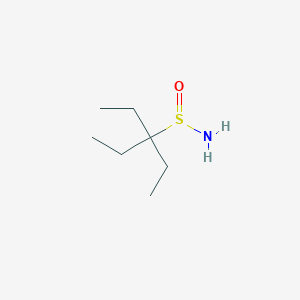

3-Ethylpentane-3-sulfinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NOS |

|---|---|

Molecular Weight |

163.28 g/mol |

IUPAC Name |

3-ethylpentane-3-sulfinamide |

InChI |

InChI=1S/C7H17NOS/c1-4-7(5-2,6-3)10(8)9/h4-6,8H2,1-3H3 |

InChI Key |

DDPVOERMBGQAKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)S(=O)N |

Origin of Product |

United States |

Stereochemical Control and Induction in 3 Ethylpentane 3 Sulfinamide Mediated Reactions

Principles of Diastereoselectivity and Enantioselectivity in Organic Transformations

In the synthesis of chiral molecules, two key concepts of stereoselectivity are paramount: diastereoselectivity and enantioselectivity. libguides.comnumberanalytics.com Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.com Diastereomers are stereoisomers that are not mirror images of each other and can arise when a reaction creates a new stereocenter in a molecule that already contains one. numberanalytics.com This selectivity can be influenced by kinetic or thermodynamic factors. numberanalytics.com Under kinetic control, the product that is formed faster is the major product, reflecting the lower energy of the transition state leading to it. durgapurgovtcollege.ac.in Under thermodynamic control, the reaction reaches equilibrium, and the most stable diastereomer becomes the predominant product. numberanalytics.com

Enantioselectivity, on the other hand, is the preferential formation of one enantiomer over its mirror image. inflibnet.ac.in Enantiomers are non-superimposable mirror images of each other. For a reaction to be enantioselective, a chiral influence is necessary. This can be a chiral substrate, reagent, catalyst, or solvent. libguides.com In the context of 3-ethylpentane-3-sulfinamide, the sulfinamide itself acts as a chiral auxiliary, a temporary chiral group that is incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired stereocenter is created, the auxiliary can be removed. The effectiveness of this process is often measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.), which quantify the preference for one stereoisomer. durgapurgovtcollege.ac.in

Role of the Sulfinyl Group as a Chiral Directing Group

The sulfinyl group is a potent chiral directing group in asymmetric synthesis due to several key features. nih.govmedcraveonline.com The sulfur atom in a sulfinamide is a stereogenic center, being bonded to an oxygen atom, a nitrogen atom, an alkyl or aryl group (in this case, a 3-ethylpentyl group), and a lone pair of electrons. This arrangement makes the sulfinyl group configurationally stable and capable of inducing a high degree of asymmetry in reactions. nih.govmedcraveonline.com

The effectiveness of the sulfinyl group as a chiral auxiliary stems from its steric and electronic properties. medcraveonline.com The bulky substituent on the sulfur atom, such as the 3-ethylpentyl group, provides significant steric hindrance. This bulkiness directs the approach of incoming nucleophiles to the less hindered face of a reactive center, such as the carbon-nitrogen double bond in a sulfinylimine. sigmaaldrich.com

Furthermore, the sulfinyl group can participate in chelation with metal ions. In reactions involving organometallic reagents, the oxygen atom of the sulfinyl group and the nitrogen atom of the imine can coordinate to the metal, forming a rigid, cyclic transition state. This chelation model helps to lock the conformation of the molecule, leading to a highly predictable and controlled nucleophilic attack. nih.gov This dual influence of steric bulk and chelation capability makes sulfinamides like this compound powerful tools for stereocontrol. nih.govumich.edu

Stereoselective Formation and Functionalization of Sulfinylimines Derived from this compound

A primary application of this compound is in the synthesis of chiral amines through the formation and subsequent functionalization of N-sulfinylimines. These imines are typically prepared by the condensation of the sulfinamide with an aldehyde or ketone. sigmaaldrich.comsci-hub.se This reaction is generally high-yielding and proceeds under mild conditions. sigmaaldrich.com The resulting N-sulfinylimines are more stable and more electrophilic than typical N-alkyl or N-aryl imines, making them excellent substrates for nucleophilic additions. sci-hub.se

The stereoselective functionalization of these N-sulfinylimines is a cornerstone of their utility. nih.gov A wide variety of nucleophiles, including organometallic reagents, enolates, and hydrides, can be added to the carbon-nitrogen double bond. sigmaaldrich.com The stereochemical outcome of these additions is highly predictable and is controlled by the chiral sulfinyl group. sigmaaldrich.com For example, the addition of a Grignard reagent to an N-sulfinylimine derived from an aldehyde will generate a new stereocenter. The bulky 3-ethylpentylsulfinyl group directs the nucleophile to attack from the less sterically hindered face, resulting in the formation of one diastereomer in high excess. sigmaaldrich.com

Subsequent removal of the 3-ethylpentylsulfinyl group is typically achieved under mild acidic conditions, yielding the desired chiral primary amine without racemization of the newly formed stereocenter. sigmaaldrich.com This three-step sequence—condensation, diastereoselective addition, and auxiliary removal—provides a robust and versatile method for the asymmetric synthesis of a wide array of chiral amines. nih.gov

Stereodivergent Synthesis Facilitated by this compound

Stereodivergent synthesis is a powerful strategy that allows for the selective preparation of any possible stereoisomer of a molecule with multiple stereocenters from a common starting material. nih.gov this compound and its analogues are excellent tools for achieving this goal. Since both enantiomers of many sulfinamides are readily available, one can choose the appropriate enantiomer of the auxiliary to direct the formation of a desired stereoisomer. unibo.it

For a molecule with two adjacent stereocenters, a stereodivergent approach using a sulfinamide auxiliary can be envisioned. The first stereocenter can be set by a diastereoselective addition to an N-sulfinylimine, as described previously. By choosing either the (R)- or (S)-enantiomer of this compound, one can access either enantiomer of the resulting amine.

To install the second stereocenter, the reaction conditions can be modified to favor the formation of a different diastereomer. For instance, the choice of nucleophile or the presence of different Lewis acids can alter the transition state geometry, leading to the opposite diastereomer. In some cases, changing the base in a reaction can switch the stereochemical outcome from a chelation-controlled pathway to a non-chelation-controlled pathway, thereby producing a different diastereomer. rsc.org This ability to access all possible stereoisomers by a judicious choice of the chiral auxiliary's enantiomer and the reaction conditions highlights the versatility of this compound in complex molecule synthesis. nih.govresearchgate.net

The following table illustrates the principle of stereodivergent synthesis in the trifluoromethylation of N-sulfinylimines, where the choice of base dictates which diastereomer is formed.

| (S)-N-Sulfinylimine Substrate | Base | Product Diastereomer | Diastereomeric Ratio (dr) |

| 1a | KHMDS | (Ss, S) | 1:20 |

| 1h | KHMDS | (Ss, S) | 1:14 |

| 1a | P4-tBu | (Ss, R) | 44:1 |

| 1j | P4-tBu | (Ss, R) | 44:1 |

| Data derived from studies on analogous N-sulfinylimines and illustrates the principle of stereodivergence. rsc.org |

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article focusing solely on the chemical compound “this compound” according to the specified outline. The existing research predominantly centers on the closely related and widely used chiral auxiliary, tert-butanesulfinamide (tBS), also known as Ellman's auxiliary. yale.eduwikipedia.org

While the chemical principles and reaction types outlined—such as the formation of sulfinylimines, stereoselective nucleophilic additions, and the synthesis of chiral amines and amino acid derivatives—are characteristic of the broader class of sterically hindered sulfinamides, specific data, detailed research findings, and data tables for this compound are not sufficiently available in published literature to meet the requirements of the prompt. wikipedia.orgnih.govd-nb.info

The vast majority of studies on the asymmetric synthesis of chiral amines via sulfinamide auxiliaries explicitly reference tert-butanesulfinamide. nih.govchemrxiv.orgmdpi.com This includes methodologies for the synthesis of α-branched amines, the formation and reduction of sulfinylketimines, and the preparation of amino acid derivatives. wikipedia.orgchemrxiv.org Although the 3-ethylpentyl group is structurally similar to the tert-butyl group, providing a sterically hindered environment at the sulfur atom, specific examples and diastereoselectivity data for its application as a chiral auxiliary are not documented in the provided search results.

Some literature mentions imines bearing a N-3-ethylpentan-3-yloxycarbonyl group; however, this is a carbamate (B1207046) protecting group and does not pertain to the use of this compound as a chiral auxiliary. rsc.orgsemanticscholar.org

Due to the strict constraint to focus solely on this compound and the lack of specific research data for this compound, generating a scientifically accurate and detailed article as requested is not feasible without referencing the analogous but distinct compound, tert-butanesulfinamide, which would violate the instructions.

The applications listed—such as the asymmetric synthesis of aziridines, pyrrolidines, and piperidines—are extensively researched and well-established for other, more common chiral sulfinamide reagents. The vast majority of published findings in these areas feature prominent auxiliaries like (R)- and (S)-tert-butanesulfinamide (also known as Ellman's auxiliary) and, to a lesser extent, p-toluenesulfinamide. yale.edusigmaaldrich.comnih.govosi.lv These compounds have become the gold standard in asymmetric amine synthesis due to their high stereoselectivity and the reliability of their synthetic protocols. yale.edunih.gov

Due to the strict requirement to focus solely on this compound and the absence of specific research data for this compound in the requested contexts, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. Constructing such an article would necessitate attributing findings from other sulfinamides to this compound, which would be scientifically unfounded.

Applications of 3 Ethylpentane 3 Sulfinamide in Advanced Asymmetric Organic Synthesis

Integration of 3-Ethylpentane-3-sulfinamide Chemistry in Complex Molecule Synthesis

The strategic incorporation of chiral building blocks is a cornerstone of modern organic synthesis, particularly in the assembly of complex, biologically active molecules. While extensive research has highlighted the utility of chiral sulfinamides, such as tert-butanesulfinamide, the principles of this chemistry are broadly applicable to other analogues, including this compound. The integration of this compound into synthetic routes offers a powerful method for introducing chirality and constructing key nitrogen-containing stereocenters, which are prevalent in a vast array of natural products and pharmaceutical agents.

The primary role of this compound in complex molecule synthesis is as a chiral auxiliary. This methodology involves the temporary attachment of the chiral sulfinyl group to a prochiral substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction. The auxiliary is later cleaved under mild conditions to reveal the enantiomerically enriched product.

A common and powerful application of this strategy is in the asymmetric synthesis of chiral amines. The condensation of this compound with aldehydes or ketones forms the corresponding N-sulfinylimines. These intermediates are pivotal, as the sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face with high diastereoselectivity.

The general sequence for this transformation is outlined below:

Condensation: An aldehyde or ketone is condensed with (R)- or (S)-3-ethylpentane-3-sulfinamide to form the corresponding chiral N-sulfinylimine.

Stereoselective Addition: A nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium reagent), is added to the sulfinylimine. The bulky 3-ethylpentyl group, in concert with the sulfinyl oxygen, directs the approach of the nucleophile.

Cleavage: The sulfinyl auxiliary is removed, typically by acidic hydrolysis, to afford the free chiral amine in high enantiomeric excess.

The chiral primary amines synthesized through this method are versatile intermediates for the construction of more elaborate molecular architectures. They can be further elaborated into a variety of nitrogen-containing heterocycles, which form the core of many alkaloids and other natural products. For instance, these amines can serve as precursors to pyrrolidines, piperidines, and aziridines, which are common motifs in therapeutically significant compounds. Current time information in Bangalore, IN.smolecule.com

While specific, documented total syntheses employing this compound are not as prevalent in the literature as those using its tert-butyl analogue, the established reliability of sulfinamide chemistry allows for its theoretical application in numerous synthetic challenges. The table below illustrates the potential application of this compound in the synthesis of key chiral amine intermediates, which are known building blocks for complex molecules.

Table 1: Hypothetical Application of this compound in the Synthesis of Chiral Amine Building Blocks

| Target Chiral Amine | Precursor Aldehyde/Ketone | Nucleophile | Resulting Complex Molecule Class |

| (R)-1-Phenylethanamine | Benzaldehyde | Methylmagnesium bromide | Pharmaceutical intermediates, Ligands |

| (S)-1-Cyclohexylethanamine | Cyclohexanecarbaldehyde | Methylmagnesium bromide | Chiral catalysts, Bioactive molecules |

| (R)-2-Amino-4-phenylbutane | 3-Phenylpropanal | Methylmagnesium bromide | Precursors to amino acids, Peptidomimetics |

| (S)-1-(Furan-2-yl)propan-1-amine | Furan-2-carbaldehyde | Ethylmagnesium bromide | Heterocyclic building blocks, Agrochemicals |

The utility of this approach extends to the synthesis of α- and β-amino acids, 1,2- and 1,3-amino alcohols, and other difunctionalized compounds that are critical for constructing complex natural products. The diastereoselectivity of the nucleophilic addition is often high, and the choice of the (R)- or (S)-enantiomer of the sulfinamide allows for access to either enantiomer of the desired amine product, providing a high degree of synthetic flexibility.

In the context of complex molecule synthesis, the robust and predictable nature of sulfinamide-directed reactions makes them an attractive option for key fragment couplings or for the early introduction of a critical stereocenter. The stability of the N-sulfinylimine intermediates allows them to be carried through multiple synthetic steps if necessary, and the mild conditions required for the cleavage of the auxiliary ensure compatibility with a wide range of functional groups present in advanced synthetic intermediates.

Mechanistic Investigations and Computational Studies in 3 Ethylpentane 3 Sulfinamide Chemistry

Elucidation of Reaction Mechanisms in Sulfinamide-Mediated Transformations

The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For sulfinamide-mediated reactions, a variety of mechanisms have been proposed and investigated, often involving the sulfur atom's nucleophilicity or the stereodirecting influence of the sulfinyl group.

A key area of study involves the functionalization of the sulfur atom in sulfinamides. For instance, the S-arylation and S-alkenylation of sulfinamides to form sulfoximines have been shown to proceed via a strain-enabled pathway using arynes and cyclic alkynes. chemrxiv.org This transformation is notable for its stereospecificity and high chemoselectivity at the sulfur(IV) center. chemrxiv.org Investigations into these reactions have revealed the potential for either a stepwise or a concerted five-membered ring transition state. chemrxiv.org The competing N-functionalization pathway is a significant challenge in these transformations, as the nitrogen atom in sulfinamides, particularly when deprotonated, is also a potent nucleophile and is less sterically hindered than the sulfur atom. chemrxiv.org

In other transformations, such as the degradation of sulfonamide antibiotics, mechanisms involving radical species like sulfate (B86663) (SO₄•⁻) and chlorine (Cl•) radicals have been identified. lancs.ac.uk These processes often involve reactions such as S-N bond breaking, hydroxylation, and other modifications to the core structure. lancs.ac.ukresearchgate.net While not directly involving 3-Ethylpentane-3-sulfinamide, these studies on related sulfonamides provide a framework for understanding potential degradation pathways and the reactivity of the sulfinamide functional group under various conditions.

The use of sulfinamides as chiral auxiliaries in asymmetric synthesis is another area where mechanistic understanding is critical. The stereochemical outcome of nucleophilic additions to N-sulfinylimines, for example, is often rationalized by the formation of a six-membered, chair-like transition state where the nucleophile attacks from the less sterically hindered face. researchgate.net This model, often referred to as the "chelation-controlled" model, has been instrumental in predicting the stereochemistry of a wide range of reactions. nih.gov

Transition State Analysis for Stereocontrol

The stereochemical outcome of many sulfinamide-mediated reactions is determined at the transition state. Therefore, a detailed analysis of these transient structures is essential for understanding and predicting stereocontrol.

In the context of nucleophilic additions to N-sulfinyl imines, the relative energies of competing transition states dictate the diastereoselectivity of the reaction. researchgate.net For example, in the addition of organometallic reagents, the metal cation can coordinate to both the sulfinyl oxygen and the imine nitrogen, leading to a rigid, chelated transition state. researchgate.netnih.gov This chelation directs the nucleophile to one face of the imine, resulting in high levels of stereocontrol. nih.gov The preference for an E-isomer of the N-tert-butanesulfinyl imine and its rapid equilibration with the Z-isomer are key factors in these mechanistic considerations. researchgate.net

Computational studies, particularly Density Functional Theory (DFT), have been invaluable in modeling these transition states. For the S-arylation of sulfinamides with arynes, DFT calculations have shown that the transition state for S-arylation is significantly lower in energy than that for N-arylation, explaining the observed chemoselectivity. chemrxiv.org Specifically, the free energy barrier for the nucleophilic addition of the sulfur atom to the aryne is calculated to be lower than that of the nitrogen atom. chemrxiv.org

The table below summarizes key findings from transition state analyses in sulfinamide chemistry.

| Reaction Type | Key Transition State Feature | Stereochemical Outcome | Supporting Evidence |

| Nucleophilic addition to N-sulfinyl imines | Six-membered chelated chair-like structure | High diastereoselectivity | Experimental results, DFT calculations researchgate.netnih.gov |

| S-arylation of sulfinamides with arynes | Lower energy barrier for S-addition vs. N-addition | High S-selectivity | DFT calculations chemrxiv.org |

| nih.govacs.org-Sigmatropic rearrangement | Five-membered ring transition state | Chirality transfer | DFT calculations nih.gov |

Density Functional Theory (DFT) Calculations for Reaction Pathway and Selectivity Prediction

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms and predicting the selectivity of organic reactions. numberanalytics.com In sulfinamide chemistry, DFT calculations have been employed to explore potential energy surfaces, identify intermediates and transition states, and rationalize experimental observations. chemrxiv.orgnih.govnih.gov

For the S-arylation and S-alkenylation of sulfinamides, DFT calculations using the M06-2X functional have been used to map the free energy profiles for both S- and N-functionalization. chemrxiv.org These calculations revealed that the S-arylation proceeds through a zwitterionic intermediate that rapidly undergoes a barrierless intramolecular proton transfer. chemrxiv.org In contrast, the N-arylation pathway has a higher initial energy barrier for the nucleophilic addition. chemrxiv.org

In the study of a nih.govacs.org-sigmatropic rearrangement involving an Ellman sulfinamide derivative, DFT calculations were used to predict the E/Z selectivity of a key sulfonium (B1226848) intermediate. nih.gov The calculations indicated that the (E)-enolonium intermediate was kinetically favored over the (Z)-isomer, which was consistent with the experimentally observed products. nih.gov

DFT calculations have also been used to study the stability of different conformers of sulfonamides and their interaction with biological targets. nih.gov Furthermore, machine learning models based on data from DFT calculations are being developed to predict the reactivity of sulfamoyl fluorides in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) reactions. digitellinc.com

The table below presents selected data from DFT calculations on sulfinamide reactions.

| Reaction | Computational Method | Calculated Parameter | Value | Significance |

| S-arylation of sulfinamide with benzyne | M06-2X/acetonitrile | ΔG‡ (TS-1, S-attack) | 10.1 kcal/mol | Lower barrier explains S-selectivity chemrxiv.org |

| S-arylation of sulfinamide with benzyne | M06-2X/acetonitrile | ΔG‡ (TS-3, N-attack) | 16.7 kcal/mol | Higher barrier disfavors N-arylation chemrxiv.org |

| nih.govacs.org-rearrangement of sulfonium intermediate | DFT | ΔΔG‡ (TS-E vs TS-Z) | 3.61 kcal/mol | Predicts kinetic preference for E-isomer nih.gov |

Computational Modeling of Chiral Induction Phenomena

Chiral induction, the transfer of chirality from a chiral source to a prochiral substrate, is a cornerstone of asymmetric synthesis. chemrxiv.org In sulfinamide chemistry, the chiral sulfur center of compounds like this compound can effectively induce chirality in a wide range of transformations. nih.govfrontiersin.orgnih.gov Computational modeling plays a crucial role in understanding the mechanisms of this chiral induction. chemrxiv.org

A new type of chirality, termed "orientational chirality," has been discovered and studied using computational methods. frontiersin.orgnih.gov This phenomenon, which involves a tetrahedral center and a remote anchored blocker, was investigated using DFT calculations to determine the relative stability of different orientational isomers. frontiersin.orgnih.gov The synthesis of these molecules often relies on asymmetric nucleophilic additions where a sulfinamide, such as (R)-2-methylpropane-2-sulfinamide, is used as a chiral auxiliary. frontiersin.org

In the context of foldamers, computational modeling helps to elucidate how the point chirality of a controller group, which can be a sulfinamide derivative, directs the helicity of the entire molecule. chemrxiv.org These models consider both short-range interactions that orient the chiral group and long-range interactions with other parts of the foldamer. chemrxiv.org

The stereochemical outcomes of many reactions involving sulfinamides are rationalized by analyzing the transition state structures. For example, the high diastereoselectivity observed in the addition of nucleophiles to N-tert-butanesulfinyl imines is often explained by a Cram-type open transition state (OTS) model, which is a non-chelation model. nih.gov

Spectroscopic Characterization for Mechanistic Insights (e.g., identification of transient intermediates)

While computational methods provide theoretical insights, spectroscopic techniques offer direct experimental evidence for reaction mechanisms, including the identification of transient intermediates. researchgate.netdicp.ac.cn

In the study of sulfonamide degradation, tandem mass spectrometry (MS/MS) has been instrumental in identifying numerous intermediates, allowing for the proposal of detailed transformation pathways. lancs.ac.uk These pathways often involve the retention of the core chemical structure of the parent compound. lancs.ac.uk

For photochemical reactions, transient absorption spectroscopy is a powerful tool for detecting short-lived species. researchgate.net While specific studies on this compound using this technique are not prevalent in the searched literature, the methodology is applicable. For example, in the study of other photochemical systems, transient intermediates like triplet states and isomers have been characterized. researchgate.net The development of nonclassical photoprecursors for metal nitrenes has been challenged by the displacement of ligands by coordinating solvents, which complicates cryogenic photochemical experiments aimed at spectroscopic characterization of transient nitrene intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, has been used to obtain kinetic data for reactions such as the SuFEx reaction, which in turn is used to develop machine learning models for predicting reaction outcomes. digitellinc.com In some cases, the formation of transient species can be inferred from the final products and by conducting control experiments. nih.gov

Emerging Research Directions and Future Prospects for 3 Ethylpentane 3 Sulfinamide

Development of Novel Reactivities and Transformational Pathways for 3-Ethylpentane-3-sulfinamide

The exploration of novel reactivities for this compound could unveil new synthetic methodologies. A key area of investigation would be its use in generating N-sulfinylimines, which are versatile intermediates for the synthesis of chiral amines. nih.gov The condensation of this compound with aldehydes and ketones would likely yield the corresponding N-sulfinyl imines, which can then undergo a variety of transformations with high diastereoselectivity.

Future research could focus on the following areas:

Nucleophilic Additions: Investigating the addition of various nucleophiles, such as organometallic reagents, to N-(3-ethylpentan-3-yl)sulfinylimines to produce a diverse range of chiral amines. iupac.org

Cycloaddition Reactions: Exploring the utility of these sulfinylimines in cycloaddition reactions to construct chiral nitrogen-containing heterocyclic compounds. nih.gov

Rearrangement Reactions: Investigating novel rearrangement pathways of this compound derivatives to access unique molecular scaffolds.

A recent study has unveiled a catalytic crossover reaction of sulfinamides under mild acid catalysis, suggesting a new chemotype for high-throughput experimentation in discovery chemistry. acs.org The application of such a reaction to this compound could open up new avenues for creating diverse molecular libraries.

Exploration of Alternative Chiral Ligands and Catalysts in its Synthesis

The synthesis of enantiomerically pure sulfinamides is a critical step in their application. While methods for the synthesis of tert-butanesulfinamide are well-established, developing efficient and scalable processes for this compound is a key research objective. acs.org This involves the exploration of novel chiral ligands and catalysts to achieve high enantioselectivity.

Potential research directions include:

Transition Metal Catalysis: The use of transition metal complexes with novel chiral ligands could enable the asymmetric oxidation of the corresponding sulfide (B99878) to the sulfinamide. acs.org Recent advancements have highlighted the use of copper catalysts with newly developed ligands for the enantioselective addition of aryl boroxines to sulfinylamines. nih.gov

Organocatalysis: The development of chiral organocatalysts, such as chiral Brønsted acids, for the asymmetric oxidation of sulfenamides offers a metal-free alternative for the synthesis of chiral sulfinamides. acs.org

Biocatalysis: The use of enzymes for the stereoselective synthesis of sulfinamides could provide a highly efficient and environmentally friendly approach.

Recent research has demonstrated the use of anionic stereogenic-at-cobalt(III) complexes for the asymmetric synthesis of chiral sulfinamides via chiral sulfinimidoyl iodide intermediates. nih.gov This approach could be adapted for the synthesis of this compound.

Extension of this compound Applications to New Synthetic Challenges

The unique steric and electronic properties of the 3-ethylpentyl group could make this compound particularly useful in addressing new and challenging synthetic problems. Its bulky nature may provide higher levels of stereocontrol in certain reactions compared to smaller auxiliaries. acs.org

Potential areas of application include:

Total Synthesis of Natural Products: The use of this compound as a chiral auxiliary in the total synthesis of complex, biologically active natural products. yale.edu

Synthesis of Pharmaceutical Intermediates: The development of efficient routes to chiral amines and other key intermediates for the pharmaceutical industry. yale.edu

Asymmetric Catalysis: The incorporation of the this compound moiety into the structure of chiral ligands for asymmetric transition metal catalysis. yale.edu

The versatility of sulfinamides is demonstrated by their use in the synthesis of a wide range of nitrogen-containing compounds, including α-branched amines, 1,2-amino alcohols, and β-amino acids.

Synergistic Approaches Integrating this compound with Other Asymmetric Methodologies

Combining the use of this compound with other asymmetric strategies could lead to highly efficient and selective transformations. This synergistic approach could involve the use of chiral catalysts in conjunction with the chiral auxiliary to achieve even higher levels of stereocontrol.

Examples of synergistic approaches include:

Dual Catalysis: Employing a chiral metal catalyst and a chiral organocatalyst simultaneously in a reaction involving a this compound derivative.

Sequential Asymmetric Reactions: Using this compound to control the stereochemistry of one step in a multi-step synthesis, followed by a different asymmetric method for a subsequent step.

Recent developments in catalysis, including the use of dirhodium(II)/phosphine catalysts and rhodium(I)/phosphoramidite systems, highlight the potential for innovative synergistic approaches in asymmetric synthesis. acs.org

Innovations in Scalable and Sustainable Synthesis of this compound

For this compound to be widely adopted, the development of scalable and sustainable synthetic routes is essential. This involves minimizing waste, using less hazardous reagents, and developing processes that are economically viable on a large scale.

Key areas for innovation include:

Process Optimization: Developing robust and high-yielding synthetic procedures that can be safely and efficiently performed on an industrial scale. acs.org

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of renewable starting materials and catalytic methods, into the synthesis of this compound.

Auxiliary Recyclability: Designing methods for the efficient cleavage and recovery of the chiral auxiliary, which is a key aspect of sustainable synthesis. rsc.org

The development of a practical and cost-effective process for hindered sulfinamides remains a significant goal in the field. acs.org

Q & A

Q. How can researchers optimize the synthesis of 3-Ethylpentane-3-sulfinamide to improve yield and purity?

Methodological Answer:

- Key variables include reaction temperature, solvent polarity, catalyst loading, and reaction time. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, using anhydrous conditions with polar aprotic solvents (e.g., DMF) may reduce side reactions. Monitor intermediates via TLC and characterize final products using H/C NMR and HPLC to verify purity .

- Reference protocols from peer-reviewed synthetic chemistry journals for sulfinamide derivatives, ensuring reproducibility by detailing glassware setup, inert atmospheres, and purification techniques (e.g., column chromatography) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy : H NMR can confirm the ethyl and pentane backbone via integration and splitting patterns. C NMR identifies sulfinamide sulfur environments (e.g., chemical shifts near 60–80 ppm for sulfinyl groups).

- IR Spectroscopy : Stretching frequencies for S=O bonds (~1050–1100 cm) and N–H bonds (~3300 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns. Cross-reference spectral data with computational predictions (e.g., Gaussian software) to resolve ambiguities .

Q. What are the key considerations in designing a kinetic study to investigate the stability of this compound under various conditions?

Methodological Answer:

- Control variables such as pH, temperature, and light exposure. Use HPLC or UV-Vis spectroscopy to track degradation over time.

- Apply Arrhenius equation modeling to predict shelf-life under storage conditions. Include error bars in data plots to account for instrumental variability, and validate results via triplicate experiments .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity or stereochemical outcomes of reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states and activation energies for sulfinamide-mediated asymmetric reactions. Use software like Gaussian or ORCA to model chiral induction mechanisms.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Compare computational results with experimental enantiomeric excess (ee) values from chiral HPLC to validate models .

Q. What strategies should be employed to resolve contradictions in experimental data when studying the catalytic applications of this compound?

Methodological Answer:

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of outliers. For example, inconsistent catalytic turnover numbers (TONs) may arise from trace moisture; use Karl Fischer titration to quantify water content.

- Cross-Validation : Replicate experiments across independent labs with standardized protocols. Use control compounds (e.g., sulfinamide analogs) to isolate variables. Publish raw datasets for peer scrutiny .

Q. How can researchers systematically investigate the role of this compound in asymmetric synthesis, including mechanistic elucidation?

Methodological Answer:

- Isotopic Labeling : Incorporate O or deuterium into the sulfinyl group to track stereochemical pathways via MS/NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopomers to identify rate-determining steps.

- In Situ Spectroscopy : Use ReactIR or Raman to monitor intermediate species during catalysis. Correlate kinetic data with DFT-predicted intermediates .

Data Presentation & Critical Analysis

Q. How should researchers present and analyze spectral or kinetic data to ensure clarity and reproducibility?

Methodological Answer:

- Tables/Figures : Include error margins, R values for linear fits, and raw data in supplementary materials. Use standardized formats (e.g., IUPAC guidelines for NMR shifts).

- Statistical Reporting : Specify software (e.g., GraphPad Prism) and tests used (e.g., Tukey’s HSD for post-hoc analysis). Address limitations, such as signal-to-noise ratios in low-concentration samples .

Q. What steps are critical for ensuring ethical data management in studies involving this compound?

Methodological Answer:

- Data Anonymization : Store raw spectra and chromatograms in pseudonymized formats with encrypted metadata.

- Compliance : Follow institutional guidelines for data retention (e.g., 10-year archiving) and share datasets via repositories like Zenodo. Document all processing steps (e.g., baseline correction in HPLC) to prevent manipulation .

Addressing Research Gaps

Q. How can researchers identify understudied applications of this compound in emerging fields like green chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.